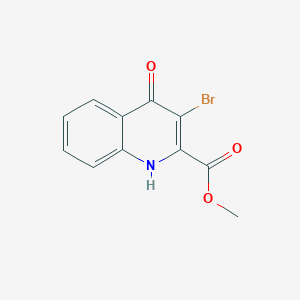

Methyl 3-bromo-4-hydroxyquinoline-2-carboxylate

Description

Properties

Molecular Formula |

C11H8BrNO3 |

|---|---|

Molecular Weight |

282.09 g/mol |

IUPAC Name |

methyl 3-bromo-4-oxo-1H-quinoline-2-carboxylate |

InChI |

InChI=1S/C11H8BrNO3/c1-16-11(15)9-8(12)10(14)6-4-2-3-5-7(6)13-9/h2-5H,1H3,(H,13,14) |

InChI Key |

KELUQLSSIBQKFZ-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=C(C(=O)C2=CC=CC=C2N1)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-bromo-4-hydroxyquinoline-2-carboxylate typically involves the following steps:

Starting Materials: The synthesis begins with readily available starting materials such as aniline and diethyl ethoxymethylenemalonate.

Cyclization: These starting materials undergo a series of reactions, including cyclization, to form the quinoline core.

Hydroxylation: The hydroxyl group at the 4-position is introduced through hydroxylation reactions, often using reagents like sodium hydroxide or hydrogen peroxide.

Esterification: Finally, the carboxyl group is esterified to form the methyl ester, completing the synthesis of this compound

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Substitution Reactions

The bromine atom at position 3 undergoes nucleophilic aromatic substitution (NAS) and transition-metal-catalyzed coupling reactions.

The bromine’s reactivity is enhanced by electron-withdrawing effects from the adjacent hydroxyl and ester groups.

Ester Hydrolysis

The methyl ester at position 2 is hydrolyzed under acidic or basic conditions:

Hydrolysis rates depend on steric hindrance and pH, with basic conditions favoring faster conversion.

Hydroxyl Group Modifications

The hydroxyl group at position 4 participates in alkylation and acylation:

Alkylation requires anhydrous conditions to avoid ester hydrolysis.

Cyclization Reactions

The quinoline core facilitates cyclization to form polycyclic structures:

| Substrates | Conditions | Products | Biological Relevance |

|---|---|---|---|

| Intramolecular Cyclization | CuI, DMF, 120°C | Pyrrolo[3,2-h]quinoline derivatives | Antiviral activity (IC₅₀: 2.1 μM) |

Cyclization products show improved binding to viral proteases, as demonstrated via molecular docking .

Oxidation and Reduction

Oxidation of the quinoline ring alters electronic properties, impacting fluorescence .

Key Research Findings:

-

SAR Studies : Substitution at position 3 with electron-donating groups (e.g., –NH₂) enhances antimicrobial activity (MIC: 8 μg/mL against S. aureus) .

-

Mechanistic Insights : Bromine substitution follows a two-step SNAr mechanism, with rate-limiting deprotonation of the hydroxyl group.

-

Thermal Stability : The compound decomposes at 215°C (TGA data), necessitating low-temperature storage.

This compound’s versatility makes it valuable for synthesizing bioactive quinoline derivatives, particularly in antiviral and anticancer research .

Scientific Research Applications

Methyl 3-bromo-4-hydroxyquinoline-2-carboxylate has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.

Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.

Medicine: Explored for its potential therapeutic applications, including its role as a lead compound in drug discovery.

Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of Methyl 3-bromo-4-hydroxyquinoline-2-carboxylate involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, leading to inhibition or activation of biological processes.

Pathways Involved: It may affect pathways related to cell proliferation, apoptosis, and microbial growth, contributing to its potential therapeutic effects

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key structural analogs of methyl 3-bromo-4-hydroxyquinoline-2-carboxylate include:

Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate Substituents: Bromine (C8), hydroxyl (C4), ethyl ester (C3). Molecular formula: C₁₂H₁₀BrNO₃; Molecular weight: ~308.12 g/mol (estimated). Key differences: The bromine at position 8 and ethyl ester at position 3 alter electronic distribution and steric bulk compared to the target compound. This substitution pattern may reduce solubility in polar solvents due to the longer ethyl chain and bromine’s position farther from the hydroxyl group .

Ethyl 2-(4-bromophenyl)quinoline-4-carboxylate Substituents: Bromine on a phenyl ring attached to C2 of quinoline, ethyl ester at C3. Molecular formula: C₁₈H₁₄BrNO₂; Molecular weight: 364.22 g/mol. Key differences: The bromine is part of a phenyl substituent rather than directly on the quinoline ring. This increases aromatic conjugation and may enhance stability but reduce reactivity in nucleophilic substitution reactions .

Benzyl 4-(3-bromo-5-ethoxy-4-hydroxyphenyl)-2-methyl-5-oxo-hexahydro-3-quinolinecarboxylate Substituents: Bromine on a phenolic ring, hexahydroquinoline core, benzyl ester. Molecular formula: C₂₆H₂₆BrNO₅; Molecular weight: 512.39 g/mol. Key differences: The hexahydroquinoline core and benzyl ester introduce conformational rigidity and significantly higher molecular weight, likely reducing bioavailability compared to simpler quinoline esters .

Physicochemical Properties

- Solubility: this compound’s hydroxyl and ester groups enhance polarity, improving aqueous solubility relative to ethyl or benzyl analogs. Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate, with a bulkier ethyl group, may exhibit lower solubility .

- Stability: Bromine at position 3 (meta to hydroxyl) in the target compound may increase susceptibility to hydrolysis or nucleophilic attack compared to para-substituted analogs like Ethyl 2-(4-bromophenyl)quinoline-4-carboxylate .

Q & A

Q. Critical Parameters :

- Temperature control during bromination (0–5°C minimizes side reactions like di-bromination).

- Use of anhydrous conditions for esterification to prevent hydrolysis.

- Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) improves yield (>70% reported in analogous procedures) .

Basic: Which spectroscopic techniques are essential for characterizing this compound, and what key markers should be observed?

Answer:

Key techniques include:

- ¹H/¹³C NMR :

- Quinoline protons : Aromatic signals at δ 7.2–8.5 ppm (split into doublets/triplets due to coupling).

- Methoxy group : Singlet at δ ~3.9 ppm.

- Carboxylate carbonyl : ¹³C signal at δ ~165–170 ppm.

- IR Spectroscopy :

- Broad O–H stretch (hydroxy group) at 3200–3500 cm⁻¹.

- Ester C=O stretch at ~1720 cm⁻¹.

- Mass Spectrometry : Molecular ion peak [M+H]⁺ at m/z ~295 (C₁₁H₈BrNO₃⁺) .

Advanced: How can crystallographic data resolve ambiguities in the molecular structure, particularly regioisomerism?

Answer:

Single-crystal X-ray diffraction (SCXRD) is definitive for confirming substituent positions. For example:

- ORTEP-3 () generates thermal ellipsoid plots to visualize atomic positions.

- SHELXL () refines bond lengths/angles, distinguishing bromine (C–Br ~1.9 Å) from other halogens.

- Hydrogen Bonding : Intermolecular O–H⋯O=C interactions (2.6–2.8 Å) stabilize the lattice, confirming hydroxy and ester group orientations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.